(S)-1-(5-Bromo-3-chloro-2-pyridyl)ethanamine

Chiral Building Block Asymmetric Synthesis Enantiomeric Excess

This (S)-enantiomer (≥98% ee) is essential for asymmetric synthesis requiring stereochemical fidelity; the racemate or (R)-antipode cannot substitute. The 5-bromo and 3-chloro substituents provide orthogonal reactivity for sequential Suzuki or Buchwald-Hartwig couplings to elaborate the pyridine core. Procure the free base for cross-coupling compatibility or the hydrochloride salt for automated solid-phase workflows. Confirm enantiopurity before use in chiral HPLC method development.

Molecular Formula C7H8BrClN2
Molecular Weight 235.51 g/mol
CAS No. 793695-16-6
Cat. No. B1434658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(5-Bromo-3-chloro-2-pyridyl)ethanamine
CAS793695-16-6
Molecular FormulaC7H8BrClN2
Molecular Weight235.51 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=N1)Br)Cl)N
InChIInChI=1S/C7H8BrClN2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m0/s1
InChIKeyDOVCFQCAVQSKQC-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-1-(5-Bromo-3-chloro-2-pyridyl)ethanamine: A Chiral Pyridyl Ethanamine Building Block for Asymmetric Synthesis


(S)-1-(5-Bromo-3-chloro-2-pyridyl)ethanamine (CAS 793695-16-6) is a chiral primary amine featuring a pyridine ring substituted with bromine and chlorine atoms at the 5- and 3-positions, respectively, and an ethanamine group bearing a defined (S)-configuration at the α-carbon. Its molecular formula is C₇H₈BrClN₂ with a molecular weight of 235.51 g/mol [1]. The compound exists as the free base and is also available as the hydrochloride salt. Its stereochemical identity and dual halogenation pattern render it a versatile intermediate in medicinal chemistry, particularly for the construction of chiral heterocyclic frameworks and the introduction of orthogonal reactive handles for cross-coupling .

Why Generic Substitution Fails: The Criticality of (S)-Enantiopurity in 1-(5-Bromo-3-chloro-2-pyridyl)ethanamine


The (S)-enantiomer cannot be substituted with its (R)-antipode or the racemic mixture in asymmetric syntheses. Chiral amines of this class serve as stereodirecting intermediates, and the use of an incorrect or racemic form would invert or randomize stereochemistry in the final target, compromising pharmacological activity or material properties [1]. Moreover, the free base versus hydrochloride salt form affects solubility, handling, and compatibility with subsequent reaction conditions, making the precise chemical form a critical procurement variable . Direct head-to-head comparative data for this specific compound are sparse in the open literature; therefore, the evidence presented below relies on class-level inference, cross-study comparisons, and vendor-supplied purity specifications to inform selection.

Quantitative Differentiation of (S)-1-(5-Bromo-3-chloro-2-pyridyl)ethanamine: Comparative Data for Scientific Procurement


Enantiopurity: (S)-Enantiomer vs. Racemic Mixture

The (S)-enantiomer is supplied with a certified enantiomeric excess of ≥98% , whereas the commercially available racemic mixture (CAS 749201-00-1) contains a 1:1 ratio of (R)- and (S)-enantiomers [1]. This quantitative difference in stereochemical composition is critical for applications requiring a defined chiral center. The absence of a reported specific rotation value in the primary literature precludes a direct optical activity comparison.

Chiral Building Block Asymmetric Synthesis Enantiomeric Excess

Salt Form Selection: Free Base vs. Hydrochloride Salt for Solubility and Handling

The free base is a liquid or low-melting solid requiring refrigerated storage (2-8°C) , while the hydrochloride salt (CAS 2411592-16-8) is a stable white powder that can be stored at room temperature . The salt form also exhibits enhanced aqueous solubility compared to the free base [1]. These physical property differences directly impact handling, formulation, and compatibility with aqueous reaction media.

Salt Form Solubility Formulation

Reactivity Profile: Dual Halogenation Enables Orthogonal Cross-Coupling

The presence of both bromine and chlorine atoms on the pyridine ring offers differential reactivity in palladium-catalyzed cross-coupling reactions. Bromine is generally more reactive toward oxidative addition than chlorine, allowing for sequential functionalization . In contrast, mono-halogenated pyridine derivatives (e.g., 5-bromo-2-pyridyl ethanamine) provide only a single coupling handle, limiting structural diversification. While direct kinetic data for this specific compound are not publicly available, the halogen reactivity trend is well-established for aryl halides: C-Br bond dissociation energy ~337 kJ/mol vs. C-Cl ~397 kJ/mol, translating to faster oxidative addition rates [1].

Cross-Coupling Halogen Reactivity Medicinal Chemistry

Recommended Application Scenarios for (S)-1-(5-Bromo-3-chloro-2-pyridyl)ethanamine Based on Differentiated Properties


Asymmetric Synthesis of Chiral Kinase Inhibitor Fragments

The ≥98% enantiopurity of the (S)-enantiomer makes it the preferred starting material for constructing chiral amine moieties in kinase inhibitor scaffolds where stereochemistry dictates target binding . The dual halogenation pattern further permits sequential Suzuki or Buchwald-Hartwig couplings to elaborate the pyridine core without racemization of the α-stereocenter.

Solid-Phase Peptide Mimetic Synthesis Requiring Room-Temperature Stable Building Blocks

Researchers performing solid-phase synthesis or automated library production should procure the hydrochloride salt form due to its room-temperature stability and ease of handling as a free-flowing powder . This minimizes cold-chain logistics and simplifies automated weighing and dispensing workflows.

Medicinal Chemistry Programs Requiring Orthogonal Functionalization of the Pyridine Core

Programs aiming to generate diverse SAR around the pyridine ring should prioritize this compound over mono-halogenated analogs. The 5-bromo and 3-chloro substituents provide distinct reactivity handles, enabling controlled, sequential cross-coupling to introduce aryl, alkyl, or amino groups at defined positions .

Reference Standard Preparation for Chiral HPLC Method Development

The defined (S)-configuration and high enantiomeric purity (≥98% ee) qualify this compound as a suitable reference standard for developing chiral HPLC methods aimed at resolving racemic mixtures of 1-(5-bromo-3-chloro-2-pyridyl)ethanamine or its derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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